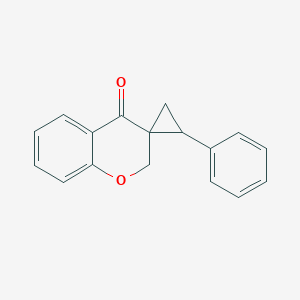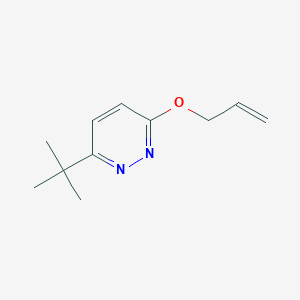
(4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds. It combines the structural elements of thiophene, imidazole, and piperazine, making it a molecule of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves multi-step processes, starting with the construction of the thiophene and imidazole moieties, followed by the integration of the piperazine ring. The key steps include:
Formation of Thiophene Moiety: : Thiophene is synthesized via the Paal-Knorr synthesis, using 1,4-diketones as precursors in the presence of acidic catalysts.
Imidazole Synthesis: : The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Piperazine Derivative Formation: : The piperazine moiety is introduced by reacting the synthesized thiophene and imidazole intermediates with a piperazine derivative under controlled conditions.
Final Coupling: : The final compound is formed through nucleophilic substitution reactions, linking the thiophene, imidazole, and piperazine units together.
Industrial Production Methods: : Large-scale production may involve optimizing the reaction conditions, including temperature, solvent choice, and catalyst selection, to ensure high yield and purity. Techniques like continuous flow synthesis could be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The thiophene moiety can undergo oxidation, leading to sulfone or sulfoxide derivatives.
Reduction: : Reduction reactions may target the imidazole or thiophene rings, modifying their electron density and reactivity.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic rings, leading to diverse functionalized derivatives.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogens (Br2, Cl2), alkylating agents (methyl iodide).
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced forms of the imidazole or thiophene rings.
Substitution: : Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
The compound has a wide range of applications across various scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its therapeutic potential, particularly in targeting receptors or enzymes.
Industry: : Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. Its multi-functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of its targets. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor binding, leading to varied biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other derivatives of thiophene, imidazole, and piperazine. For instance:
Thiophene Derivatives: : Compounds like 2-acetylthiophene.
Imidazole Derivatives: : Examples include 2-phenylimidazole.
Piperazine Derivatives: : Such as 1-benzylpiperazine.
Uniqueness: : The uniqueness of (4-methylthiophen-2-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone lies in its combined structural elements, which offer a distinct set of chemical and biological properties compared to its individual counterparts. Its ability to interact with multiple molecular targets simultaneously enhances its versatility in scientific research and potential therapeutic applications.
And there you have it! This compound packs quite a punch in the world of chemistry. Want to dive deeper into any specific section?
Propriétés
IUPAC Name |
(4-methylthiophen-2-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-17-15-19(27-16-17)21(26)25-13-10-23(11-14-25)9-12-24-8-7-22-20(24)18-5-3-2-4-6-18/h2-8,15-16H,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELSBEDIQUMPMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone O-(4-chlorobenzyl)oxime](/img/structure/B2404880.png)
![N-(4-ethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2404882.png)
![ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2404884.png)






![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2404894.png)
![(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2404895.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2404898.png)

![4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2404901.png)
